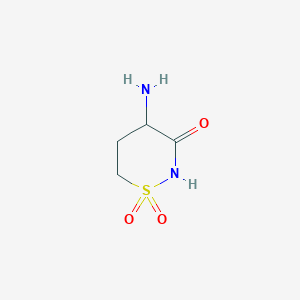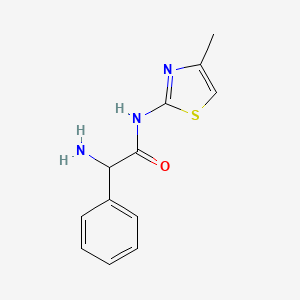
2-Amino-N-(4-methylthiazol-2-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-(4-methylthiazol-2-yl)-2-phenylacetamide is a chemical compound with the molecular formula C12H12N4OS. It is a heterocyclic compound containing a thiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-methylthiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with thioamide derivatives under specific conditions. One common method includes the use of 4-methylthiazole-2-amine as a starting material, which undergoes a condensation reaction with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-Amino-N-(4-methylthiazol-2-yl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-N-(4-methylthiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.
類似化合物との比較
- 2-Amino-N-(4-methylthiazol-2-yl)acetamide
- 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
Comparison: 2-Amino-N-(4-methylthiazol-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of a phenylacetamide moiety. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. For instance, the presence of the phenyl group enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C12H13N3OS |
|---|---|
分子量 |
247.32 g/mol |
IUPAC名 |
2-amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C12H13N3OS/c1-8-7-17-12(14-8)15-11(16)10(13)9-5-3-2-4-6-9/h2-7,10H,13H2,1H3,(H,14,15,16) |
InChIキー |
ULQSYEIYKLIPQA-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


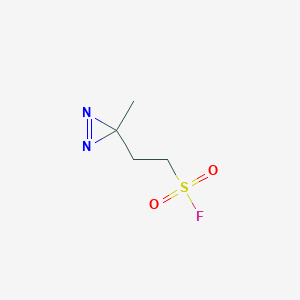
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13536009.png)
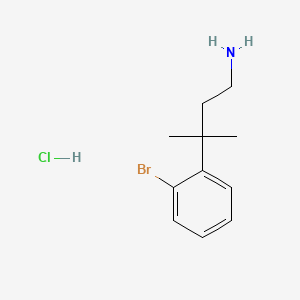

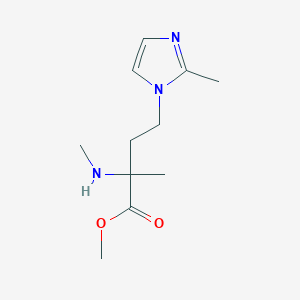


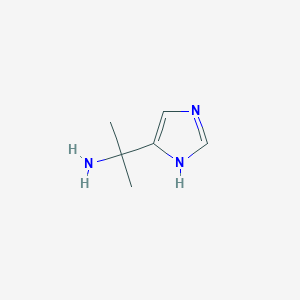
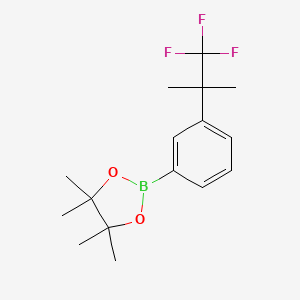

![(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13536064.png)
